2-Carbamoyl-6-fluorobenzoic acid
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Overview
Description
2-Carbamoyl-6-fluorobenzoic acid is an organic compound with the molecular formula C8H6FNO3. It is a derivative of benzoic acid, where the hydrogen atom at the 6-position is replaced by a fluorine atom, and the hydrogen atom of the carboxyl group is replaced by a carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-6-fluorobenzoic acid typically involves the nucleophilic substitution of a fluorine atom on a benzoic acid derivative. One common method is the reaction of 2-fluorobenzoic acid with a suitable carbamoylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyl-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
2-Carbamoyl-6-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Carbamoyl-6-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzoic acid
- 2-Bromo-6-fluorobenzoic acid
- 2,6-Difluorobenzoic acid
- Perfluorohexanoic acid
Uniqueness
2-Carbamoyl-6-fluorobenzoic acid is unique due to the presence of both a carbamoyl group and a fluorine atom on the benzoic acid core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
83684-76-8 |
---|---|
Molecular Formula |
C8H6FNO3 |
Molecular Weight |
183.14 g/mol |
IUPAC Name |
2-carbamoyl-6-fluorobenzoic acid |
InChI |
InChI=1S/C8H6FNO3/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H2,10,11)(H,12,13) |
InChI Key |
KREWYWZIYQXLGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C(=O)N |
Origin of Product |
United States |
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